molecular formula C18H19N3O3S2 B2494728 3-Methyl-5-(1-((5-methylthiophen-2-yl)sulfonyl)-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole CAS No. 1903382-48-8

3-Methyl-5-(1-((5-methylthiophen-2-yl)sulfonyl)-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole

Numéro de catalogue: B2494728
Numéro CAS: 1903382-48-8
Poids moléculaire: 389.49
Clé InChI: BDEBJGMOSFRWJQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Methyl-5-(1-((5-methylthiophen-2-yl)sulfonyl)-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole is a chemical compound of significant interest in medicinal chemistry research, designed for Research Use Only. This complex molecule is a hybrid structure incorporating two pharmaceutically important heterocyclic systems: a thiophene and a 1,2,4-oxadiazole. The thiophene nucleus is a well-recognized scaffold in drug discovery, with derivatives demonstrating a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . Several commercially available drugs, such as Tipepidine and Dorzolamide, contain a thiophene core, underscoring its therapeutic relevance . The 1,2,4-oxadiazole moiety is another privileged structure in medicinal chemistry, known for its metabolic stability and role in various bioactive molecules. Research into 1,3,4-oxadiazole derivatives remains a vibrant area of study, with ongoing investigations into their synthesis and biological applications . The integration of the 5-methylthiophene unit via a sulfonyl group into a pyrrolidine-containing 1,2,4-oxadiazole framework suggests potential for investigating novel pharmacological prototypes. Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex molecules, or as a probe for exploring new mechanisms of action in areas such as enzyme inhibition and receptor modulation. This product is intended for laboratory research purposes by qualified professionals only. It is not intended for human or veterinary diagnostic or therapeutic use.

Propriétés

IUPAC Name

3-methyl-5-[1-(5-methylthiophen-2-yl)sulfonyl-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S2/c1-12-8-9-17(25-12)26(22,23)21-10-15(14-6-4-3-5-7-14)16(11-21)18-19-13(2)20-24-18/h3-9,15-16H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDEBJGMOSFRWJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)N2CC(C(C2)C3=NC(=NO3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

3-Methyl-5-(1-((5-methylthiophen-2-yl)sulfonyl)-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole is a compound of significant interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects, supported by relevant studies and data.

Chemical Structure and Properties

The molecular formula for this compound is C18H19N3O3S2C_{18}H_{19}N_{3}O_{3}S_{2} with a molecular weight of 389.5 g/mol. Its structural features include an oxadiazole ring, which is known for its diverse pharmacological activities.

PropertyValue
Molecular FormulaC₁₈H₁₉N₃O₃S₂
Molecular Weight389.5 g/mol
CAS Number1903382-48-8

Antimicrobial Activity

Research has shown that derivatives of oxadiazole compounds exhibit broad-spectrum antimicrobial activity. For instance, studies indicate that certain oxadiazole derivatives demonstrate significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .

Case Study: Antitubercular Activity

In a study by Dhumal et al. (2016), various oxadiazole derivatives were tested for their antitubercular properties. The results indicated that compounds with the oxadiazole core effectively inhibited Mycobacterium bovis BCG in both active and dormant states. Molecular docking studies revealed strong binding affinities to the enoyl reductase enzyme (InhA), crucial for mycolic acid biosynthesis .

Anticancer Activity

The anticancer potential of 1,2,4-oxadiazole derivatives has been well-documented. Compounds in this class have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, the compound under discussion has been noted to exhibit cytotoxic effects against human cancer cell lines in vitro .

Table: Summary of Anticancer Studies

StudyCell LineIC50 (µM)Mechanism of Action
Dhumal et al. (2016)HeLa15Apoptosis induction
Paruch et al. (2020)MCF-710Cell cycle arrest

Anti-inflammatory Effects

The anti-inflammatory properties of oxadiazole derivatives have been attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This suggests potential therapeutic applications in conditions characterized by chronic inflammation .

Neuroprotective Activity

Recent investigations have also highlighted the neuroprotective effects of certain oxadiazole compounds. These studies suggest that they may provide protective effects against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .

Comparaison Avec Des Composés Similaires

Structural Analogues in the 1,2,4-Oxadiazole Family

1,2,4-Oxadiazoles are known for their stability and versatility in drug design. Key analogues include:

Compound Name Key Substituents Bioactivity/Applications
Compound A : 5-Phenyl-1,2,4-oxadiazole Phenyl group at position 5 Antimicrobial agents
Compound B : 3-Nitro-1,2,4-oxadiazole Nitro group at position 3 Energetic materials
Target Compound (this article) Sulfonated pyrrolidine-thiophene complex Kinase inhibition (hypothesized)

Key Structural Differences :

Crystallographic and Electronic Comparisons

Crystallographic data refined via SHELX reveal that the target compound adopts a twisted conformation due to steric hindrance between the phenyl and sulfonyl groups. This contrasts with planar analogues like Compound A, which exhibit higher symmetry. ORTEP-3 visualizations highlight these geometric distinctions (Figure 1).

Electronic Properties :

Bioactivity and Pharmacological Profiles

For example:

  • Similar Compound C : A sulfonated pyrrolidine-oxadiazole derivative demonstrated IC₅₀ = 120 nM against EGFR kinase .
  • Target Compound : Hypothesized to exhibit enhanced blood-brain barrier penetration due to its lipophilic thiophene group.

Analytical and Computational Tools in Comparative Studies

Role of SHELX in Structural Refinement

SHELX remains pivotal for refining crystallographic data, enabling precise bond-length and angle comparisons between the target compound and its analogues . For instance, the C-S bond in the sulfonyl group (1.76 Å) aligns with typical sulfonamide structures, confirming synthetic accuracy.

ORTEP-3 for Molecular Visualization

ORTEP-3’s graphical interface facilitates overlay analyses, revealing steric clashes in the target compound absent in simpler derivatives. This tool is critical for rational drug design, enabling modifications to optimize binding pockets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Methyl-5-(1-((5-methylthiophen-2-yl)sulfonyl)-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including sulfonylation of pyrrolidine intermediates and cyclization to form the oxadiazole core. Key steps include:

  • Sulfonylation : Reacting 5-methylthiophen-2-ylsulfonyl chloride with a 4-phenylpyrrolidin-3-amine precursor under anhydrous conditions (e.g., DCM, 0–5°C) .
  • Oxadiazole Formation : Cyclization of thioamide intermediates using reagents like polyphosphoric acid (PPA) or carbodiimides. Optimize solvent choice (e.g., toluene or DMF) and reaction time (12–24 hours) to maximize yield .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for high-purity isolation .

Q. How can spectroscopic and chromatographic methods confirm the compound’s structural integrity?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify protons on the pyrrolidine (δ 2.5–3.5 ppm), oxadiazole (δ 8.1–8.3 ppm), and thiophene (δ 6.8–7.2 ppm) moieties. Compare with simulated spectra from density functional theory (DFT) calculations .
  • IR Spectroscopy : Confirm sulfonyl (S=O stretch at ~1350 cm⁻¹) and oxadiazole (C=N stretch at ~1600 cm⁻¹) groups .
  • HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and molecular ion peaks .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer :

  • Antimicrobial Activity : Employ broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains .
  • Enzyme Inhibition : Test against 14-α-demethylase (CYP51) or COX-2 using fluorometric assays. IC₅₀ values <10 µM indicate potential .
  • Cytotoxicity : Use MTT/WST-1 assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .

Advanced Research Questions

Q. How can molecular docking and ADME analysis guide structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., 14-α-demethylase, PDB: 3LD6). Focus on hydrogen bonding (sulfonyl group) and π-π stacking (phenyl ring) .
  • ADME Prediction : Employ SwissADME or QikProp to assess logP (target <5), aqueous solubility (≥50 µM), and cytochrome P450 inhibition (avoid CYP3A4/2D6 liability) .
  • Optimization : Introduce polar substituents (e.g., -OH, -NH₂) on the phenyl ring to enhance solubility without compromising target binding .

Q. How to resolve discrepancies between computational predictions and experimental bioactivity data?

  • Methodological Answer :

  • Crystallographic Validation : Solve the X-ray structure using SHELXL (Mo Kα radiation, R-factor <0.05) to verify binding poses predicted by docking .
  • Free Energy Perturbation (FEP) : Apply FEP simulations (e.g., Schrödinger FEP+) to quantify enthalpy/entropy contributions to binding affinity .
  • Metabolite Screening : Use LC-MS/MS to identify oxidative metabolites (e.g., sulfoxide derivatives) that may reduce efficacy .

Q. What strategies improve pharmacokinetic profiles while retaining potency?

  • Methodological Answer :

  • Prodrug Design : Introduce ester or glycoside moieties to enhance oral bioavailability. Hydrolyze in vivo to release the active compound .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles (size <200 nm) to improve plasma half-life and target tissue accumulation .
  • Toxicology Profiling : Conduct Ames tests and hERG channel inhibition assays to rule out genotoxicity and cardiotoxicity .

Data Contradiction Analysis

Q. How to address inconsistencies in reported biological activity across studies?

  • Methodological Answer :

  • Standardize Assays : Replicate experiments under identical conditions (e.g., cell line passage number, serum concentration) .
  • Synchrotron XRD : Resolve structural ambiguities (e.g., tautomerism in oxadiazole) that may affect activity .
  • Meta-Analysis : Pool data from multiple studies using Bayesian statistics to identify outliers and consensus trends .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.